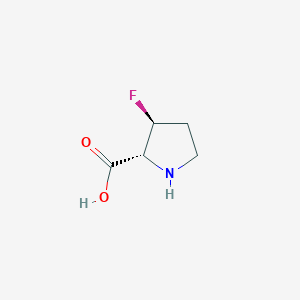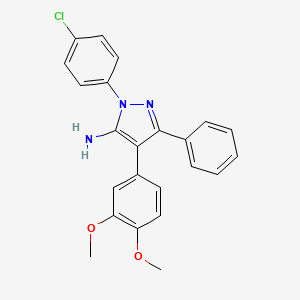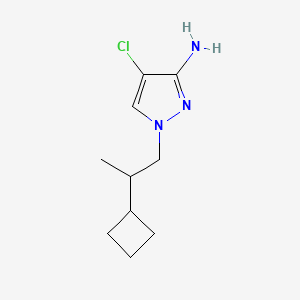![molecular formula C9H15N3 B13068195 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068195.png)
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a propan-2-yl group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions typically involve the use of a suitable catalyst and solvent, such as acetic acid or ethanol, and heating the reaction mixture to reflux .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as multicomponent reactions or tandem reactions, to streamline the process and reduce costs .
Analyse Chemischer Reaktionen
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of imidazo[1,2-a]pyrimidine N-oxides, while reduction can yield the corresponding dihydroimidazo[1,2-a]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and the construction of complex molecular architectures .
In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its diverse biological activities. It has been investigated for its anti-inflammatory, antimicrobial, antiviral, and anticancer properties . Additionally, it has been explored as a potential inhibitor of specific enzymes and receptors, making it a valuable tool in drug discovery and development .
In the industrial sector, 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and its derivatives have been utilized in the development of new materials, such as polymers and coatings, due to their unique chemical properties and stability .
Wirkmechanismus
The mechanism of action of 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as kinases or proteases, which play crucial roles in various cellular processes .
For example, it may act as an inhibitor of quorum sensing in bacteria, thereby disrupting cell-to-cell communication and reducing the formation of biofilms . In cancer research, it may inhibit the activity of specific kinases involved in cell proliferation and survival, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[1,2-a]pyrazines . These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present in their structures.
Compared to pyrazolo[1,5-a]pyrimidines, this compound has a unique imidazole-pyrimidine fusion, which may confer different biological activities and chemical reactivity . Pyrrolo[1,2-a]pyrazines, on the other hand, have a pyrrole-pyrazine fusion and exhibit distinct properties and applications .
Overall, the uniqueness of this compound lies in its specific ring system and the presence of the propan-2-yl group, which can influence its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-3-5-12-6-4-10-9(12)11-8/h4,6-8H,3,5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
MEWFPDUHJGHWPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCN2C=CN=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


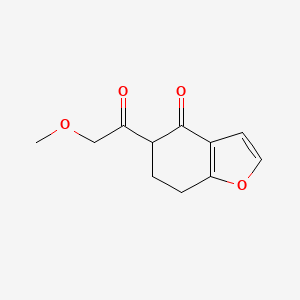
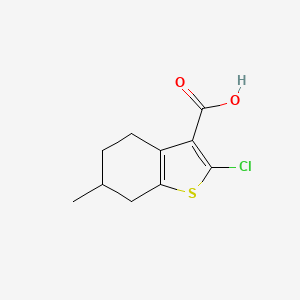

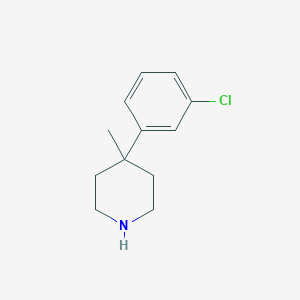


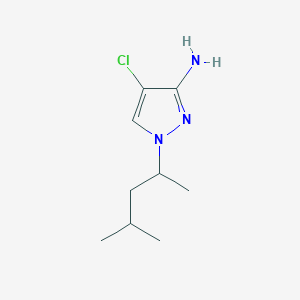
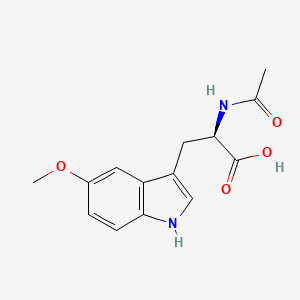
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)

